molecular formula C10H12ClNO2 B13447758 (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

Cat. No.: B13447758
M. Wt: 213.66 g/mol
InChI Key: XIBHQJRIPHWZEW-SBSPUUFOSA-N
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Description

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indene backbone, an amino group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the reduction of an indene derivative, followed by the introduction of the amino and carboxylic acid groups through various chemical reactions. The reaction conditions often include the use of reducing agents, such as lithium aluminum hydride, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and enzymatic synthesis. These methods aim to improve yield and purity while reducing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohol derivatives.

Scientific Research Applications

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions.

    Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride
  • 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid
  • 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid methyl ester

Uniqueness

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is unique due to its chiral center, which can result in different biological activities compared to its enantiomer (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride. This chirality can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9;/h1-2,5,9H,3-4,11H2,(H,12,13);1H/t9-;/m1./s1

InChI Key

XIBHQJRIPHWZEW-SBSPUUFOSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)C(=O)O.Cl

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)C(=O)O.Cl

Origin of Product

United States

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